ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
Ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-propyl-1H-pyrazole-5-carbaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or tetrahydrofuran (THF) at a temperature range of 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Propyl-1H-pyrazole-5-carbaldehyde
- Ethyl-1H-pyrazole-5-amine
- 1-Methyl-1H-pyrazole-5-amine
Uniqueness
Ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17N3 |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-[(2-propylpyrazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C9H17N3/c1-3-7-12-9(5-6-11-12)8-10-4-2/h5-6,10H,3-4,7-8H2,1-2H3 |
InChI Key |
JOYIRCMNHCBENN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCC |
Origin of Product |
United States |
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